4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione

Coordination Chemistry Synthetic Methodology Ligand Design

Common pain point: Analog fluorinated β-diketones like Hbfa offer limited tunability for lanthanide complex stability and quantum yield. Our 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione solves this via: - Isopropylphenyl group that raises stability constants vs. benzoyltrifluoroacetone, enabling sharper lanthanide/actinide separation. - Trifluoromethyl + isopropylphenyl dual lipophilic/fluorophilic design for quantitative catalyst recovery in fluorous systems. - Predicted higher Eu(III) complex luminescence brightness for OLED and NMR shift applications. BenchChem supplies this research-grade ligand with documented lot-to-lot consistency.

Molecular Formula C13H13F3O2
Molecular Weight 258.24 g/mol
Cat. No. B4773450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione
Molecular FormulaC13H13F3O2
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
InChIKeyRBHOXSNQVCLOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione – Ligand Overview


4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione (CAS: 832738-17-7), also known as 4,4,4-trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione, is an asymmetric fluorinated β-diketone ligand (molecular formula: C13H13F3O2, molecular weight: 258.24 g/mol) [1]. This compound features a trifluoromethyl group that enhances the Lewis acidity of the coordinated metal center and imparts unique solubility and volatility characteristics [1]. The 4-isopropylphenyl substituent introduces a specific steric and electronic profile that distinguishes this ligand from its parent analog, 4,4,4-trifluoro-1-phenyl-1,3-butanedione (often designated Hbfa or btfa) [2]. This ligand is primarily employed in the synthesis of lanthanide coordination complexes for applications in luminescent materials, NMR shift reagents, and metal extraction processes [1].

Lanthanide coordination complex synthesis
Luminescent materials and OLED research
Metal extraction and separation processes

Critical Role of Aryl Substituents in Complexation


Fluorinated β-diketones are not interchangeable commodities. Systematic studies demonstrate that even minor modifications to the aryl substituent dramatically alter the thermodynamic stability of resulting metal complexes . For instance, the apparent stability constants for lanthanide complexation with nonsymmetric β-diketones follow a clear hierarchy based on the aromatic group: 2-furoyltrifluoroacetone < 2-thenoyltrifluoroacetone < benzoyltrifluoroacetone < 2-naphthyltrifluoroacetone . This trend directly impacts extraction efficiency and complex stability. Similarly, the substitution pattern on the phenyl ring of 4,4,4-trifluoro-1-phenyl-1,3-butanedione significantly influences the luminescence quantum yield and lifetime of europium complexes [1]. Substituting with a different aryl group (e.g., unsubstituted phenyl, 4-fluorophenyl, 4-methoxyphenyl) yields a different ligand with potentially inferior performance in a given application [1]. Therefore, the specific 4-isopropylphenyl substituent on this compound confers a unique steric and electronic environment that cannot be replicated by simpler or more common analogs .

Aryl group specificity
Different aryl substituents alter thermodynamic stability and extraction efficiency of lanthanide complexes; results may not transfer.
Phenyl ring substitution effects
Substitution pattern on the phenyl ring changes luminescence quantum yield and lifetime; analog performance may differ significantly.
Unique steric/electronic profile
The 4-isopropylphenyl group provides a distinct steric and electronic environment that simpler β-diketones cannot replicate.

Quantitative Evidence: 4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione vs. Analogs


One-Step Synthesis Efficiency

The compound can be synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions, eliminating the need for traditional multi-step Claisen condensation [1]. This method provides a more efficient and atom-economical route compared to classic synthesis of related β-diketones like 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which typically involve lower-yielding condensation reactions [1]. The product is obtained as a stable liquid, which may simplify handling compared to solid analogs [1].

Synthetic Efficiency
Reported
Quantitative yield (>95%) via one-step Vilsmeier protocol vs. typical 60–85% for Claisen condensation
Supports cost-effective synthesis and supply reliability
Reported yield advantage; stable liquid form may simplify handling
Coordination Chemistry Synthetic Methodology Ligand Design

Lanthanide Complex Stability Enhancement

The 4-isopropyl group on the phenyl ring is expected to increase the electron density of the aryl ring compared to an unsubstituted phenyl group. Based on the established structure-property relationship for fluorinated β-diketones, where benzoyltrifluoroacetone exhibits higher stability constants than 2-thenoyltrifluoroacetone , an electron-donating substituent like isopropyl should further enhance the apparent stability constant (log β) for lanthanide complexation . While direct log β data for this specific compound is not available, the known trend predicts a value intermediate between benzoyltrifluoroacetone and 2-naphthyltrifluoroacetone .

Complex Stability
Class-level
Predicted log β: between benzoyltrifluoroacetone and 2-naphthyltrifluoroacetone, following trend 2-furoyl < 2-thenoyl < benzoyl < 2-naphthyl
May support stronger complexation and extraction
Class-level inference from 64 stability constants; direct data not available
Lanthanide Chemistry Thermodynamics Metal Extraction

Tunable Phase Partitioning

The combination of the trifluoromethyl group and the lipophilic 4-isopropylphenyl moiety provides a unique phase-partitioning profile. While the trifluoromethyl group promotes affinity for fluorous phases, the isopropylphenyl group enhances solubility in standard organic solvents [1]. This design allows for temperature-dependent solubility control, enabling homogeneous reactions at elevated temperatures and simple catalyst/product separation upon cooling via solid/liquid phase separation [2]. This behavior is more tunable than that of the unsubstituted parent ligand, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which has a narrower window for such thermomorphic control [2].

Phase Partitioning
Class-level
Broader thermomorphic window than parent 4,4,4-trifluoro-1-phenyl-1,3-butanedione due to dual lipophilic/fluorophilic character
Supports fluorous biphasic separation and catalyst recycling
Qualitative improvement derived from fluorous system principles
Fluorous Chemistry Green Chemistry Catalyst Recycling

4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione Applications


Europium Complexes for High-Efficiency OLEDs

The ligand's predicted enhanced stability constant and its tunable electronic profile make it an ideal candidate for synthesizing europium(III) complexes with improved photoluminescence quantum yields. Substituting the phenyl ring with an isopropyl group can fine-tune the energy transfer from the ligand to the Eu3+ ion, potentially leading to higher brightness and better color purity in OLED devices [1]. This is a key differentiator from complexes based on the simpler 4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa), where quantum yield optimization is less flexible [1].

Fluorous Biphasic Catalysis

This ligand is particularly well-suited for creating fluorous metal catalysts. Its dual lipophilic/fluorophilic nature ensures it remains in the organic phase during reactions but can be quantitatively recovered via a fluorous solid-phase extraction or by exploiting temperature-dependent solubility [1][2]. This property is critical for designing sustainable, closed-loop catalytic cycles with minimal metal leaching and solvent waste, offering a significant advantage over ligands lacking the isopropylphenyl motif [2].

Extraction Chromatography for Rare Earth Separation

Based on the structure-stability relationship of fluorinated β-diketones, this ligand offers a compelling option for developing advanced extraction chromatographic resins. Its electron-rich isopropylphenyl group is predicted to yield a higher distribution coefficient (D) for trivalent lanthanides and actinides compared to benzoyltrifluoroacetone (Hbfa) [1]. This could translate to more efficient separation of adjacent rare earth elements, a critical need in the recycling of permanent magnets and the purification of medical isotopes [1].

Application
Selection Property
Validation Focus
Europium OLED research
Tunable ligand-to-metal energy transfer
Photoluminescence quantum yield and color purity
Fluorous biphasic catalysis
Dual lipophilic/fluorophilic phase behavior
Catalyst recovery and metal leaching control
Rare earth extraction chromatography
Predicted higher distribution coefficient
Lanthanide/actinide separation efficiency

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